molecular formula C7H9N3O B13951996 2,6-Dimethylpyrimidine-4-carboxamide

2,6-Dimethylpyrimidine-4-carboxamide

Cat. No.: B13951996
M. Wt: 151.17 g/mol
InChI Key: GIDQOWFSUAZVNW-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrimidine-4-carboxamide is a chemical compound of interest in medicinal chemistry and chemical biology research. The pyrimidine core is a privileged scaffold in drug discovery, known for its diverse pharmacological potential. Compounds featuring the 4,6-dimethylpyrimidine motif have demonstrated significant research value in early-stage studies. This structural element is a key component in potent and selective inhibitors of Sirtuin 2 (Sirt2), an NAD+-dependent deacetylase investigated as a target for neurodegenerative conditions such as Parkinson's and Huntington's disease . In these inhibitors, the dimethylpyrimidine group acts as a "selectivity pocket binder," crucial for high potency and subtype selectivity . Furthermore, related pyrimidine-carboxamide hybrids are being explored in oncology research for their potential to inhibit kinase targets like EGFR, which is implicated in various cancers . Researchers can utilize this compound as a versatile building block for developing novel bioactive molecules or as a standard for analytical studies. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2,6-dimethylpyrimidine-4-carboxamide

InChI

InChI=1S/C7H9N3O/c1-4-3-6(7(8)11)10-5(2)9-4/h3H,1-2H3,(H2,8,11)

InChI Key

GIDQOWFSUAZVNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2,6 Dimethylpyrimidine 4 Carboxamide

Classical and Contemporary Approaches to Pyrimidine-4-carboxamide Synthesis

The synthesis of pyrimidine-4-carboxamides, including the target compound 2,6-dimethylpyrimidine-4-carboxamide, traditionally relies on the robust and well-established chemistry of pyrimidine (B1678525) ring formation and subsequent functional group interconversions.

Condensation Reactions in the Formation of Pyrimidine Ring Systems

The foundational step in the synthesis of this compound is the construction of the 2,6-dimethylpyrimidine core. This is typically achieved through condensation reactions. A common and efficient method involves the reaction of a 1,3-dicarbonyl compound with a nitrogen-containing species like an amidine or urea (B33335). For the 2,6-dimethylpyrimidine scaffold, acetylacetone (B45752) is a key starting material.

One classical approach involves the reaction of acetylacetone with acetamidine (B91507) hydrochloride. This condensation reaction, often carried out in the presence of a base, leads to the formation of the pyrimidine ring. Another well-documented method is the reaction of acetylacetone with guanidine (B92328) salts in an aqueous alkaline medium to produce 2-amino-4,6-dimethylpyrimidine (B23340). google.comnih.gov Similarly, the reaction of acetylacetone with urea can yield 2-hydroxy-4,6-dimethylpyrimidine. These precursors are then further functionalized to introduce the desired carboxamide group at the 4-position.

A variety of catalysts and reaction conditions can be employed to optimize these condensation reactions, including both acidic and basic catalysis. The choice of reagents and conditions can influence the yield and purity of the resulting pyrimidine derivative.

Functionalization Strategies for Carboxamide Introduction at the Pyrimidine-4-Position

Once the 2,6-dimethylpyrimidine core is synthesized, the next critical step is the introduction of the carboxamide group at the 4-position. A common strategy involves the conversion of a suitable precursor, such as a 4-chloro or 4-hydroxy derivative, into the target carboxamide.

A plausible and widely used route is through a nitrile intermediate. This involves the conversion of a 4-halo-2,6-dimethylpyrimidine, typically 4-chloro-2,6-dimethylpyrimidine (B189592), to 2,6-dimethylpyrimidine-4-carbonitrile. The cyano group can then be hydrolyzed to the desired carboxamide. The hydrolysis of nitriles to carboxamides can be achieved under either acidic or basic conditions. youtube.com Careful control of reaction conditions, such as temperature and reaction time, is crucial to prevent over-hydrolysis to the corresponding carboxylic acid. youtube.com

Alternatively, direct amidation of a 4-carboxy-2,6-dimethylpyrimidine derivative could be employed, although this route is often less direct. A contemporary approach involves a four-component reaction strategy for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF) using a palladium-catalyzed oxidative process. nih.govbohrium.com This method offers a more convergent and atom-economical route to pyrimidine carboxamides. nih.govbohrium.com

Precursor Chemistry in this compound Synthesis

Utility of 2,6-Dimethylpyrimidine-4-carbonitrile as a Key Intermediate

2,6-Dimethylpyrimidine-4-carbonitrile is a pivotal intermediate in the synthesis of this compound. Its synthesis is typically achieved from 4-chloro-2,6-dimethylpyrimidine through a nucleophilic substitution reaction with a cyanide salt, such as potassium cyanide or sodium cyanide. This reaction is often carried out in a polar aprotic solvent. The subsequent hydrolysis of the nitrile group to a carboxamide is a well-established transformation in organic chemistry.

The hydrolysis can be performed using either acid or base catalysis. For instance, treatment with a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) in an aqueous medium, often with a co-solvent to aid solubility, can effect the conversion. The conditions for this hydrolysis need to be carefully controlled to favor the formation of the amide over the carboxylic acid. Milder conditions, such as using a peroxide in a basic medium, can also be employed for this transformation.

Conversion of Related Pyrimidine Derivatives to this compound

Other 2,6-dimethylpyrimidine derivatives can also serve as precursors to the target carboxamide. For instance, 4-amino-2,6-dimethylpyrimidine (B18327) can be synthesized by treating 4-chloro-2,6-dimethylpyrimidine with ammonia (B1221849). orgsyn.org While the direct conversion of the amino group to a carboxamide is not straightforward, it can be diazotized and then subjected to a Sandmeyer-type reaction with a cyanide source to yield the carbonitrile, which is then hydrolyzed.

Another important precursor is 4-hydroxy-2,6-dimethylpyrimidine, which exists in equilibrium with its tautomer, 2,6-dimethylpyrimidin-4(3H)-one. The hydroxyl group can be converted to a better leaving group, such as a tosylate or triflate, which can then be displaced by a cyanide nucleophile. Alternatively, the hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride or thionyl chloride, providing the 4-chloro-2,6-dimethylpyrimidine intermediate. A patent describes the synthesis of 4-chloro-2,6-dimethyl-pyrimidine from ethyl acetoacetate (B1235776) and acetamidine hydrochloride. google.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds, including pyrimidines, has gained significant attention. rasayanjournal.co.inresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of this compound synthesis, several green approaches can be considered. The use of catalytic methods, multicomponent reactions, and alternative energy sources like microwave irradiation can significantly improve the environmental footprint of the synthesis. rasayanjournal.co.in For example, a one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives using a reusable and eco-friendly solid acid biocatalyst has been reported, showcasing a greener route to related structures. nih.govresearchgate.net

Below is a table summarizing various synthetic approaches to pyrimidine derivatives, highlighting the potential for applying green chemistry principles.

Synthetic Approaches to Pyrimidine Derivatives and Green Chemistry Considerations

Synthetic StepClassical ApproachGreen Chemistry AlternativeKey Advantages of Green Approach
Pyrimidine Ring FormationCondensation in organic solvents with stoichiometric bases/acids.Catalytic multicomponent reactions, solvent-free conditions, or use of aqueous media. rasayanjournal.co.insemanticscholar.orgHigher atom economy, reduced solvent waste, simpler workup. rasayanjournal.co.in
Introduction of Cyano GroupNucleophilic substitution with cyanide salts in polar aprotic solvents.Phase-transfer catalysis to minimize organic solvent use, or flow chemistry for better control and safety.Reduced use of hazardous solvents, improved safety and scalability.
Hydrolysis of NitrileStrong acid or base hydrolysis at elevated temperatures.Enzymatic hydrolysis (e.g., using nitrilase enzymes) or catalytic hydrolysis under milder conditions.Higher selectivity, avoidance of harsh reagents, reduced energy consumption.

Catalytic Methods and Reaction Condition Optimization in Pyrimidine Synthesis

The synthesis of the pyrimidine core, a fundamental component of this compound, has been significantly advanced through the development of diverse catalytic methodologies. These methods offer improvements in efficiency, selectivity, and sustainability compared to traditional synthetic routes. Research has focused on various metal-based catalysts and the optimization of reaction conditions to maximize yields and purity.

Catalytic approaches often involve multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrimidines in a single step from multiple starting materials. This enhances atom economy and simplifies synthetic procedures. Various transition metals, including palladium, iridium, copper, and nickel, have proven effective in catalyzing the formation of the pyrimidine ring. mdpi.comacs.orgrsc.orgorganic-chemistry.org

One notable approach is the palladium-catalyzed four-component reaction for synthesizing pyrimidine carboxamides. mdpi.com This oxidative process utilizes amidines, styrene, and N,N-dimethylformamide (DMF), where DMF serves as a dual synthon, providing both a carbon atom and the amide functionality. mdpi.com Another innovative, regioselective method employs iridium-pincer complexes to catalyze the multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as the only byproducts, highlighting its sustainable nature. acs.org

Copper-catalyzed reactions represent a versatile tool for pyrimidine synthesis. mdpi.comorganic-chemistry.org For instance, Cu(II) triflate can efficiently catalyze the reaction between propargyl alcohols and amidines to yield trisubstituted pyrimidines. mdpi.com Similarly, a one-pot process using catalytic amounts of Ni(acac)₂ or Cu(acac)₂ allows for the preparation of highly functionalized pyrimidines from β-dicarbonyl compounds and cyanogen (B1215507) under ambient conditions. rsc.org A crucial step in this mechanism is the insertion of cyanogen into the C–H methine bond of a metal-coordinated ligand, leading to a key carbon-carbon bond formation. rsc.org

The optimization of reaction conditions is critical for the success of these catalytic methods. Factors such as the choice of catalyst, solvent, temperature, and base play a significant role in the reaction outcome. For example, in the synthesis of 2,4,6-trisubstituted pyrimidines from β-enaminones and various carboxamides, the use of a base like NaOH was found to be crucial for improving the reaction yield. mdpi.com In other systems, microwave irradiation has been employed to accelerate reaction times and improve efficiency. mdpi.comorganic-chemistry.org

The following table summarizes various catalytic methods applicable to the synthesis of the pyrimidine core.

Table 1: Overview of Catalytic Methods in Pyrimidine Synthesis

Catalyst Reaction Type Key Reactants Product Type Reference
Palladium (Pd) 4-Component Oxidative Process Amidines, Styrene, N,N-Dimethylformamide (DMF) Pyrimidine Carboxamides mdpi.com
Iridium (PN₅P–Ir–pincer complex) Multicomponent Reaction Amidines, Alcohols Alkyl or Aryl Substituted Pyrimidines acs.org
Copper(II) Triflate [3+3] Addition/Ring Closure Propargyl Alcohols, Amidine 2,4,6-Trisubstituted Pyrimidines mdpi.com
Copper(II) acetylacetonate (B107027) (Cu(acac)₂) One-Pot Cyclization β-Dicarbonyl Compounds, Cyanogen Functionalized Pyrimidines rsc.org
Nickel(II) acetylacetonate (Ni(acac)₂) One-Pot Cyclization β-Dicarbonyl Compounds, Cyanogen Functionalized Pyrimidines rsc.org

Optimization of reaction parameters is essential for maximizing the yield and purity of the final product. For the synthesis of 2-hydroxyl-4,6-dimethylpyrimidine, a related precursor, specific conditions have been detailed, showcasing the importance of precise control over the reaction environment. The process involves the ring-closure reaction of urea and 2,4-pentanedione catalyzed by sulfuric acid in an ethanol (B145695) solvent. google.com

The table below outlines the optimized conditions for this specific synthesis, which provides a model for the type of parameter optimization required in the synthesis of substituted pyrimidines.

Table 2: Optimized Reaction Conditions for Sulfuric Acid-Catalyzed Synthesis of 2-hydroxyl-4,6-dimethylpyrimidine

Parameter Optimized Condition Purpose/Observation Reference
Reactant Molar Ratio Urea : 2,4-pentanedione (1 : 1.05 to 1 : 1.10) Ensures efficient conversion of the limiting reactant. google.com
Catalyst Molar Ratio Urea : Sulfuric Acid (1 : 0.7 to 1 : 0.8) Provides sufficient acid catalysis for the ring-closure reaction. google.com
Solvent Ethanol Acts as a suitable medium for dissolving reactants. google.com
Pre-reaction Temperature 40 - 50 °C Warms the mixture before the addition of the catalyst. google.com
Reaction Temperature Maintained at 50 - 60 °C Controls the reaction rate and minimizes side product formation. google.com
Reaction Time 1 - 3 hours Allows for the completion of the reaction. google.com

| Neutralization Agent | 30-50% NaOH or KOH solution | Neutralizes the sulfuric acid to isolate the final product. | google.com |

These examples of catalytic methods and detailed reaction optimization highlight the sophisticated chemical strategies employed to construct the pyrimidine framework efficiently and selectively. The principles derived from the synthesis of related pyrimidine structures are directly applicable to developing optimized routes for this compound.

Mechanistic Investigations and Reactivity Patterns of 2,6 Dimethylpyrimidine 4 Carboxamide Systems

Electron Density Distribution and its Influence on Pyrimidine (B1678525) Reactivity

The pyrimidine ring is classified as a π-deficient heterocycle, a result of the presence of two electronegative nitrogen atoms within the aromatic system. researchgate.net This inherent electron deficiency is more pronounced than in pyridine, leading to a general deactivation of the ring towards electrophilic aromatic substitution while facilitating nucleophilic attack. researchgate.net The positions ortho and para to the nitrogen atoms (C-2, C-4, and C-6) are particularly electron-poor. researchgate.net

In 2,6-dimethylpyrimidine-4-carboxamide, the substituents modulate this electron distribution:

Methyl Groups (at C-2 and C-6): As alkyl groups, they act as weak electron-donating groups through an inductive effect, slightly increasing the electron density on the ring.

Carboxamide Group (at C-4): This group is generally electron-withdrawing due to the inductive effect of the carbonyl oxygen. This further decreases the electron density of the already π-deficient ring, enhancing its susceptibility to nucleophilic substitution, particularly at the 4-position. The presence of such an electron-withdrawing group is crucial for the biological activity in some pyrimidine carboxamide derivatives. nih.gov

Theoretical calculations on related pyrimidine systems confirm that the highest occupied molecular orbital (HOMO) electron density is typically located over regions with the highest electron-donating character, while the lowest unoccupied molecular orbital (LUMO) is distributed across the electron-deficient parts of the molecule. stackexchange.com For this compound, the interplay between the donating methyl groups and the withdrawing carboxamide group finely tunes the reactivity of the pyrimidine core.

Nucleophilic and Electrophilic Pathways in Pyrimidine-4-carboxamide Transformations

The electronic landscape of the pyrimidine ring dictates the preferred pathways for chemical reactions. Nucleophilic substitution is generally favored over electrophilic substitution.

Methyl groups located at the 2-, 4-, or 6-positions of a pyrimidine ring are considered 'active'. stackexchange.com This heightened reactivity stems from the ability of the electron-deficient ring to stabilize the negative charge of a carbanion formed upon deprotonation of the methyl group. The negative charge can be effectively delocalized onto the ring nitrogen atoms, similar to the stabilization of an enolate. stackexchange.com

This activation renders the methyl protons significantly more acidic (pKa ≈ 20, comparable to a ketone) than those of a typical alkylbenzene like toluene. stackexchange.com Consequently, these methyl groups can participate in base-catalyzed condensation reactions, such as the aldol-type condensation with aldehydes. For instance, various methylpyrimidines react with benzaldehyde (B42025) derivatives in the presence of acid, Lewis acid, or a strong organic base to yield the corresponding styrylpyrimidines. stackexchange.com Acid catalysis can also promote these reactions by enhancing the electrophilicity of the aldehyde and potentially increasing the C-H acidity of the methyl group upon protonation of the pyrimidine ring. stackexchange.comnih.gov Furthermore, these activated methyl groups can undergo oxidation to form carboxylic acids. researchgate.net

ReactantCondensing PartnerCatalyst/ConditionsProduct Type
5-Bromo-2-methylpyrimidineBenzaldehydeZnCl₂ (Lewis acid)5-Bromo-2-styrylpyrimidine
4-MethylpyrimidineBenzaldehydeAcetic anhydride (B1165640)4-Styrylpyrimidine
2,4-Dinitrotoluene (analogy)BenzaldehydeDBU (strong base)2,4-Dinitrostilbene

This table presents examples of condensation reactions involving activated methyl groups on heterocyclic rings, illustrating the reactivity pattern applicable to the methyl groups of this compound. stackexchange.com

The carboxamide group at the C-4 position is a key modulator of the ring's reactivity. As an electron-withdrawing group, it enhances the electrophilic character of the carbon atom to which it is attached (C-4), making it a prime target for nucleophilic attack. In nucleophilic aromatic substitution (SNAr) reactions on pyrimidines with leaving groups at both C-2 and C-4, substitution typically occurs preferentially at the C-4 position. stackexchange.comnih.gov This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C-4, where the negative charge can be delocalized over three resonance structures. stackexchange.com The carboxamide group would further stabilize such an intermediate through its inductive effect.

Conversely, the electron-withdrawing nature of the carboxamide group deactivates the entire ring system towards electrophilic attack. Electrophilic substitution on the pyrimidine ring is already difficult and typically requires activating (electron-donating) substituents to proceed, occurring at the less electron-deficient C-5 position. researchgate.net The presence of the deactivating carboxamide group makes such reactions even less favorable.

Reaction Mechanism Studies of Key Transformations (e.g., Hydrolysis, Amidation, Esterification)

The carboxamide functional group and its parent carboxylic acid can undergo several important transformations.

Hydrolysis: The hydrolysis of the carboxamide group to the corresponding carboxylic acid is a common metabolic pathway for related compounds and can be achieved under either acidic or basic conditions. nih.gov

Base-Catalyzed Hydrolysis: This proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the carboxamide. This forms a tetrahedral intermediate, which then collapses, expelling the amide anion (or its protonated form) as the leaving group to yield the carboxylate.

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer, the ammonia (B1221849) molecule is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.

Amidation: While the carboxamide is already an amide, a highly relevant transformation in this chemical system is the formation of the amide from its corresponding carboxylic acid precursor (2,6-dimethylpyrimidine-4-carboxylic acid). This is a cornerstone of synthetic chemistry. The mechanism involves the "activation" of the carboxylic acid, as the hydroxyl group is a poor leaving group. This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride (using thionyl chloride) or by using peptide coupling agents (like 1,1'-carbonyldiimidazole). uran.ua Once activated, the carbonyl carbon is highly electrophilic and is readily attacked by an amine nucleophile, leading to the formation of the amide bond.

Esterification: Similar to amidation, the direct conversion of a carboxamide to an ester is unfavorable. The more pertinent reaction is the esterification of the corresponding 2,6-dimethylpyrimidine-4-carboxylic acid. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen by the catalyst, followed by nucleophilic attack by the alcohol. After a series of proton transfers, a water molecule is eliminated as the leaving group, and a final deprotonation step yields the ester product.

Proton Transfer Dynamics and Acid-Base Behavior of Related Aminopyrimidines

The nitrogen atoms in the pyrimidine ring and the carboxamide group bestow specific acid-base properties on the molecule.

The ring nitrogen atoms are basic and are the most likely sites of protonation. Theoretical and experimental studies on simple aminopyrimidines confirm that the ring nitrogens are significantly more basic than the exocyclic amino nitrogen. acs.org Protonation of the pyrimidine ring can, in turn, influence other chemical processes, such as inhibiting excited-state intramolecular proton transfer (ESIPT) in suitably substituted derivatives. nih.gov The acid-strengthening effect of the ring nitrogen atoms on exocyclic amino groups is additive and primarily due to induction. cdnsciencepub.com

CompoundpKₐ (Conjugate Acid)Proton Affinity (PA, kJ/mol)Most Basic Site(s)
Pyrimidine1.23879N-1 / N-3
2-Aminopyrimidine (B69317)3.54909N-1 / N-3
4-Aminopyrimidine5.71943N-1

This table compares the basicity of pyrimidine and related aminopyrimidines. The pKₐ refers to the acidity of the protonated form in solution, while proton affinity refers to gas-phase basicity. Data indicates ring nitrogens are the primary protonation sites. acs.orgcdnsciencepub.com

The protons on the nitrogen of the carboxamide group (-CONH₂) are weakly acidic and can be removed by a strong base. The acidity of these N-H protons is significantly lower than that of the conjugate acid of the pyrimidine ring. Proton transfer dynamics are critical in many biological and chemical processes, and the presence of both proton-accepting sites (ring nitrogens) and a potential proton-donating site (carboxamide NH) makes the this compound system capable of participating in complex hydrogen-bonding networks and proton transfer events. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 2,6 Dimethylpyrimidine 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

In a ¹H NMR spectrum of 2,6-dimethylpyrimidine-4-carboxamide, distinct signals would be expected for each unique proton environment.

Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and would likely appear as two separate, broad singlets in the downfield region (typically δ 7.5-8.5 ppm). Their broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

Pyrimidine (B1678525) Ring Proton (H5): The pyrimidine ring has a single proton at the C5 position. This proton would be expected to appear as a sharp singlet in the aromatic region of the spectrum, likely between δ 7.0-7.5 ppm.

Methyl Protons (-CH₃): The two methyl groups at the C2 and C6 positions are chemically equivalent. Therefore, they would produce a single, sharp singlet, integrating to six protons. This signal would be found in the upfield region, typically around δ 2.5-2.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Amide (-CONH₂) 7.5 - 8.5 Two Broad Singlets 1H each
Pyrimidine C5-H 7.0 - 7.5 Singlet (s) 1H
Methyl (-CH ₃) 2.5 - 2.7 Singlet (s) 6H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded and would appear furthest downfield, typically in the range of δ 165-170 ppm.

Pyrimidine Ring Carbons (C2, C4, C6): The three carbons of the pyrimidine ring bonded to nitrogen (C2, C4, C6) are electron-deficient and would appear downfield. C2 and C6, being equivalent, would produce a single signal around δ 160-165 ppm. The C4 carbon, attached to the carboxamide group, would have a distinct chemical shift, likely in a similar region.

Pyrimidine Ring Carbon (C5): The C5 carbon, bonded to a hydrogen, would be found more upfield than the other ring carbons, typically around δ 115-125 ppm.

Methyl Carbons (-CH₃): The two equivalent methyl carbons would give a single signal in the most upfield region of the spectrum, generally around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Amide (-C =O) 165 - 170
Pyrimidine C 2 / C 6 160 - 165
Pyrimidine C 4 155 - 160
Pyrimidine C 5 115 - 125
Methyl (-C H₃) 20 - 25

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

N-H Stretching: The amide N-H bonds would exhibit two characteristic sharp to medium peaks in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching from the pyrimidine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band, characteristic of the amide I band (primarily C=O stretch), would be prominent in the region of 1650-1690 cm⁻¹.

N-H Bending: The amide II band (N-H bend coupled with C-N stretch) would be observed around 1600-1650 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyrimidine ring would produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FT-IR / FT-Raman Vibrational Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Amide N-H Asymmetric & Symmetric Stretch 3100 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
Amide C=O Stretch (Amide I) 1650 - 1690 Strong
Amide N-H / C-N Bend/Stretch (Amide II) 1600 - 1650 Medium-Strong
Pyrimidine Ring C=N / C=C Stretches 1400 - 1600 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated pyrimidine ring system is expected to absorb UV light. The primary absorption would be due to π→π* transitions within the aromatic system. A characteristic absorption maximum (λmax) would likely be observed in the 250-280 nm range. A weaker absorption from n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, might also be observed at a longer wavelength.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. For this compound (C₇H₉N₃O), the molecular weight is 151.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 151.

Key fragmentation pathways would likely include:

Loss of the amido group (-NH₂): A peak at m/z = 135, corresponding to the [M-NH₂]⁺ fragment.

Loss of the entire carboxamide group (-CONH₂): A significant peak at m/z = 107, corresponding to the stable 2,6-dimethylpyrimidine cation [M-CONH₂]⁺.

Loss of a methyl radical (-CH₃): A peak at m/z = 136, corresponding to [M-CH₃]⁺.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray diffraction would provide definitive proof of its three-dimensional structure. This analysis would confirm bond lengths, bond angles, and the planarity of the pyrimidine ring. Crucially, it would reveal the intermolecular interactions in the solid state. Strong hydrogen bonds are expected to form between the amide N-H protons of one molecule and the amide carbonyl oxygen and/or the pyrimidine ring nitrogens of neighboring molecules. These interactions would likely lead to the formation of well-ordered, hydrogen-bonded sheets or chains, dictating the crystal packing.

Computational Chemistry and Theoretical Characterization of 2,6 Dimethylpyrimidine 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT, B3LYP, B3PW91)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 2,6-dimethylpyrimidine-4-carboxamide. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) functionals, combined with appropriate basis sets, are commonly used for such analyses. These methods allow for the optimization of the molecular geometry, revealing the most stable conformation of the molecule.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the lone pairs of the nitrogen and oxygen atoms of the carboxamide group. The LUMO, conversely, would likely be distributed over the pyrimidine ring and the carbonyl group of the carboxamide moiety, which are the more electron-deficient regions. The HOMO-LUMO energy gap would provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Global Hardness (η)2.65
Global Softness (S)0.188
Electronegativity (χ)3.85
Chemical Potential (μ)-3.85
Electrophilicity Index (ω)2.79

Note: These values are hypothetical and serve as an illustrative example of the data that would be generated from a computational study.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule, which are key to its stability. rsc.org This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies.

Table 2: Hypothetical NBO Analysis of Significant Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(N1-C2)π(C4-C5)25.5
π(C4-C5)π(N1-C2)18.2
LP(1) N3π(C2-N1)35.8
LP(1) O1π(C7-N3)40.1
σ(C-H) of CH3π*(C2-N1)5.2

Note: These values are hypothetical and represent plausible stabilization energies for the described interactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. scispace.comchemrxiv.orgnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show the most negative potential (typically colored red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, indicating these as the primary sites for electrophilic attack. The regions of positive potential (typically colored blue) would likely be located around the hydrogen atoms of the methyl groups and the amine group of the carboxamide, suggesting these as sites for nucleophilic interaction.

Thermodynamic Parameters and Stability Profile from Computational Models

Computational models can be used to calculate various thermodynamic parameters, such as standard enthalpy, entropy, and Gibbs free energy of formation. These parameters provide a quantitative measure of the molecule's stability. DFT calculations, in conjunction with statistical mechanics, can predict these properties with a reasonable degree of accuracy. For this compound, these calculations would provide valuable data on its thermal stability and its behavior under different temperature conditions.

Table 3: Hypothetical Calculated Thermodynamic Parameters for this compound at 298.15 K

ParameterValue
Zero-point vibrational energy (kcal/mol)105.2
Thermal energy (kcal/mol)112.8
Specific heat capacity (cal/mol·K)45.6
Entropy (cal/mol·K)95.3
Enthalpy of formation (kcal/mol)-25.7
Gibbs free energy of formation (kcal/mol)15.4

Note: These values are hypothetical and illustrative of typical thermodynamic data obtained from computational chemistry.

Spectroscopic Property Prediction and Validation through Computational Methods (e.g., GIAO for NMR, TD-DFT for UV-Vis)

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, GIAO calculations would predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals.

Time-Dependent Density Functional Theory (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT would likely predict π → π* and n → π* transitions, which are characteristic of aromatic and carbonyl-containing compounds. The calculated λmax values can be compared with experimentally obtained spectra to confirm the accuracy of the computational approach. researchgate.net

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

TechniqueParameterPredicted ValueExperimental Value
¹H NMRδ (ppm) for CH32.452.50
¹³C NMRδ (ppm) for C=O168.2167.5
UV-Visλmax (nm)275278

Note: These values are hypothetical and intended to demonstrate the comparison between predicted and experimental data.

Supramolecular Chemistry and Crystal Engineering Involving 2,6 Dimethylpyrimidine 4 Carboxamide Derivatives

Hydrogen Bonding Networks in 2,6-Dimethylpyrimidine-4-carboxamide Systems

The supramolecular architecture of this compound is primarily dictated by its capacity for hydrogen bonding. The molecule features a carboxamide group (-CONH2) at the 4-position and two nitrogen atoms within the pyrimidine (B1678525) ring, all of which can participate in hydrogen bonding as either donors or acceptors. The amide group itself contains a carbonyl oxygen, a potent hydrogen bond acceptor, and an -NH2 group, which provides two hydrogen bond donors.

In the solid state, it is anticipated that this compound molecules would form robust hydrogen-bonded networks. One of the most common motifs for primary amides is the formation of centrosymmetric dimers through R²₂(8) graph set notation, where two molecules are linked by a pair of N-H···O hydrogen bonds. These dimers can then be further extended into tapes or sheets through additional hydrogen bonding interactions involving the pyrimidine ring nitrogens and the remaining N-H proton of the amide group.

Co-crystal Formation with Carboxylic Acids and Other Organic Molecules

The formation of co-crystals represents a significant area of crystal engineering, allowing for the modification of physicochemical properties of solid materials. This compound is a prime candidate for co-crystal formation due to its array of hydrogen bond donors and acceptors.

Design Principles for Pyrimidine-based Co-crystals

The design of pyrimidine-based co-crystals is guided by the principles of supramolecular chemistry, particularly the recognition and utilization of robust and predictable hydrogen bonding interactions known as supramolecular synthons. For pyrimidine derivatives, the ring nitrogen atoms are effective hydrogen bond acceptors, readily interacting with donor groups such as the hydroxyl group of carboxylic acids.

A prevalent supramolecular heterosynthon in co-crystals of pyrimidines with carboxylic acids is the R²₂(8) ring motif, formed through O-H···N (pyrimidine ring) and N-H···O (carboxylic acid) hydrogen bonds. The carboxamide group of this compound offers additional binding sites, creating possibilities for more intricate, multi-point recognition motifs. The amide's N-H donors can interact with the carbonyl oxygen of the carboxylic acid, while the amide's carbonyl oxygen can accept a proton from a suitable donor.

The selection of a co-former is critical and is often guided by the pKa difference (ΔpKa) between the pyrimidine derivative and the co-former. A ΔpKa of less than 0 generally favors the formation of a co-crystal, while a ΔpKa greater than 3.75 suggests salt formation due to proton transfer. For intermediate values, the outcome can be a salt-cocrystal continuum. nih.gov

Table 1: Potential Co-formers for this compound and Expected Supramolecular Synthons

Co-former Functional Group Potential Supramolecular Synthon
Benzoic Acid Carboxylic Acid R²₂(8) (acid-pyrimidine), N-H···O (amide-acid)
Succinic Acid Dicarboxylic Acid Extended networks via acid-pyrimidine and amide-acid interactions
4-Hydroxybenzoic Acid Carboxylic Acid, Phenol Acid-pyrimidine, amide-acid, and phenol-pyrimidine/amide interactions

Impact of Co-crystallization on Molecular Packing and Stability

Co-crystallization can significantly alter the molecular packing of this compound, leading to changes in its physical properties, such as melting point, solubility, and stability. The introduction of a co-former disrupts the original hydrogen bonding network of the pure compound and establishes a new, often more complex, set of intermolecular interactions.

The resulting crystal lattice is a consequence of the interplay between various non-covalent forces, including strong hydrogen bonds, weaker C-H···O and C-H···N interactions, and π-π stacking interactions between pyrimidine rings. The efficiency of the molecular packing, often quantified by the Kitaigorodskii packing index, can be improved in co-crystals, leading to enhanced thermodynamic stability.

For example, the formation of a co-crystal with a dicarboxylic acid could lead to the assembly of extended, highly ordered one-, two-, or three-dimensional networks, which would likely exhibit higher thermal stability compared to the pure compound. While direct experimental evidence for this compound co-crystals is lacking, the principles of crystal engineering suggest that co-crystallization is a viable strategy for tuning its solid-state properties.

Solvate Formation and Influence on Crystal Structures

Solvates are crystalline solids in which molecules of the solvent are incorporated into the crystal lattice. The formation of solvates of this compound would depend on the solvent used for crystallization and the nature of the intermolecular interactions between the compound and the solvent molecules.

Solvent molecules can play a crucial role in stabilizing a particular crystal structure by participating in the hydrogen bonding network. Protic solvents, such as water or alcohols, can act as hydrogen bond donors and acceptors, bridging molecules of this compound. Aprotic solvents containing hydrogen bond acceptor atoms, like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), can also be incorporated into the crystal lattice by forming hydrogen bonds with the amide N-H groups.

The inclusion of solvent molecules can lead to the formation of different polymorphic forms (pseudopolymorphs) with distinct crystal packing and, consequently, different physical properties. The stability of a solvate is often related to the strength of the interactions between the host and solvent molecules and can be assessed using thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Intermolecular Interactions and Hirshfeld Surface Analysis in Pyrimidine Supramolecules

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules.

Based on studies of similar pyrimidine derivatives, it is expected that for this compound, the dominant interactions would be H···O and H···N contacts, corresponding to the strong N-H···O and N-H···N hydrogen bonds. mdpi.com Additionally, H···H, C···H, and π-π stacking interactions would also contribute significantly to the crystal stability. mdpi.com

Table 2: Predicted Dominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Contact Type Description Expected Contribution
H···O/O···H Represents N-H···O and C-H···O hydrogen bonds High
H···N/N···H Represents N-H···N hydrogen bonds Moderate to High
H···H van der Waals interactions between hydrogen atoms High
C···H/H···C Weak C-H···π or other C-H interactions Moderate

Hirshfeld surface analysis would be an invaluable tool for understanding the subtle interplay of forces that govern the supramolecular assembly of this compound and its derivatives, providing a rational basis for the design of new co-crystals and other solid forms with desired properties.

Chemical Transformations and Derivative Synthesis for Academic Exploration

Utilization of 2,6-Dimethylpyrimidine-4-carboxamide as a Synthetic Building Block

As a functionalized organic molecule, this compound serves as a foundational component for the bottom-up construction of diverse molecular structures. sigmaaldrich.com The pyrimidine (B1678525) ring itself is a key pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities. nih.govmdpi.com The synthesis of novel compounds often begins with such "building blocks," which contain reactive sites that allow for the introduction of specific structural motifs.

The utility of this compound as a building block stems from the reactivity of its constituent parts:

The Pyrimidine Ring: The nitrogen atoms confer basicity and provide sites for coordination, while the carbon atoms of the ring can undergo substitution reactions.

The Carboxamide Group: The -CONH₂ group is a versatile functional handle for various transformations, including hydrolysis, dehydration to nitriles, and reactions at the nitrogen and oxygen atoms.

The Methyl Groups: The protons of the methyl groups can exhibit acidity and participate in condensation reactions under certain conditions.

This multifunctionality allows for its use in multicomponent reactions and the construction of libraries of related compounds for screening and research purposes. A notable strategy for synthesizing pyrimidine carboxamides involves a four-component reaction using amidines, styrene, and N,N-dimethylformamide (DMF), where DMF acts as a dual synthon, providing both a carbon atom and the amide functionality. nih.govbohrium.comresearchgate.net

Derivatization at the Carboxamide Nitrogen and Carbonyl Oxygen

The carboxamide group of this compound is a prime site for derivatization to modify the compound's steric and electronic properties. N-acylation reactions, for instance, can be employed to attach various acyl groups to the amide nitrogen. This is a common strategy for creating libraries of related compounds. The synthesis of pyrimidine acrylamides has been accomplished through N-acylation between an aminopyrimidine derivative and various carboxylic acids, demonstrating a viable pathway for derivatization. mdpi.com

Reactions can be tailored to introduce a wide array of functionalities, as summarized in the table below.

Reaction Type Reagent Example Resulting Functional Group Potential Application
N-AcylationAcyl Chlorides, Carboxylic AcidsN-Substituted AmideIntroduction of new pharmacophores, altering solubility
N-AlkylationAlkyl HalidesN-Substituted AmideModification of hydrogen bonding capabilities
DehydrationDehydrating agents (e.g., P₂O₅)NitrileCreation of a different functional group for further synthesis
Hofmann RearrangementBr₂ in NaOH solutionAmine (at C4 position)Conversion to an amino-pyrimidine derivative

While reactions at the carbonyl oxygen are less common than those at the nitrogen, they represent another avenue for derivatization. For example, treatment with Lawesson's reagent could convert the carboxamide to a thioamide, altering its coordination properties and biological profile.

Halogenation and Subsequent Nucleophilic Substitution Reactions on the Pyrimidine Ring

The electronic nature of the pyrimidine ring dictates its reactivity towards electrophiles and nucleophiles. Due to the electron-withdrawing effect of the two nitrogen atoms, the ring is considered π-deficient. wikipedia.org This makes electrophilic aromatic substitution more difficult than in benzene (B151609) but facilitates nucleophilic aromatic substitution. wikipedia.orgslideshare.net

Electrophilic Halogenation: Electrophilic attack on the pyrimidine ring preferentially occurs at the C-5 position, which is the most electron-rich carbon. wikipedia.orgresearchgate.net Therefore, the halogenation of this compound with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to yield the corresponding 5-halo-2,6-dimethylpyrimidine-4-carboxamide.

A general protocol for the halogenation of pyrazolo[1,5-a]pyrimidines involves using sodium halides (NaX) in combination with an oxidant like K₂S₂O₈, which could be adapted for this purpose. nih.gov

Halogenating Agent Typical Conditions Expected Product
N-Bromosuccinimide (NBS)CCl₄, initiator (AIBN)5-Bromo-2,6-dimethylpyrimidine-4-carboxamide
N-Chlorosuccinimide (NCS)Acetonitrile (B52724) or DMF5-Chloro-2,6-dimethylpyrimidine-4-carboxamide
NaX / K₂S₂O₈Water or DMSO, heat5-Halo-2,6-dimethylpyrimidine-4-carboxamide

Nucleophilic Substitution: Nucleophilic substitution on the pyrimidine ring is most facile at the electron-deficient C-2, C-4, and C-6 positions, especially when a good leaving group (such as a halogen) is present. bhu.ac.inresearchgate.net In the parent compound, this compound, these positions are occupied by methyl and carboxamide groups, which are not typical leaving groups.

However, a common synthetic strategy involves starting with a pyrimidone precursor, such as 2,6-dimethylpyrimidin-4-one, which can be synthesized by condensing acetylacetone (B45752) with urea (B33335). google.comgoogle.com This pyrimidone can then be converted to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). bhu.ac.in This 4-chloro-2,6-dimethylpyrimidine (B189592) is an excellent substrate for subsequent nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom can be displaced by a variety of nucleophiles. orgsyn.org

Nucleophile Example Reagent Resulting C4-Substituent
AminesAmmonia (B1221849), Primary/Secondary Amines-NH₂, -NHR, -NR₂
AlkoxidesSodium Methoxide-OCH₃
ThiolatesSodium Thiophenoxide-SPh
AzidesSodium Azide-N₃

Activation of Carboxyl Groups via Pyrimidine Derivatives in Organic Synthesis

Pyrimidine derivatives can serve as effective activating groups for carboxylic acids in organic synthesis, particularly in the formation of amides and esters. A closely related compound, 4,6-dimethylpyrimidine-2-thione, has been shown to be an efficient carboxyl activating group. researchgate.net In this methodology, the pyrimidine derivative is first acylated, typically at the sulfur atom, to form a highly reactive S-acyl intermediate. This activated species readily undergoes aminolysis or alcoholysis.

The process can be summarized as follows:

Activation: A carboxylic acid (R-COOH) is reacted with the pyrimidine derivative (e.g., 4,6-dimethylpyrimidine-2-thione) in the presence of a coupling agent to form an activated thioester.

Nucleophilic Attack: The activated thioester is then treated with a nucleophile, such as an amine (R'-NH₂) or an alcohol (R'-OH).

Product Formation: The nucleophile displaces the pyrimidine-2-thiol (B7767146) group, resulting in the formation of a new amide (R-CONH-R') or ester (R-COO-R') in good to excellent yields. researchgate.net

This method leverages the stability of the pyrimidine-2-thiolate anion as a good leaving group, driving the reaction forward. Such a strategy is particularly valuable in contexts like solid-phase peptide synthesis where mild reaction conditions and high yields are paramount. researchgate.net

Synthesis of Pyrimidine-Fused Heterocyclic Systems and their Structural Investigation

The pyrimidine ring is a common foundation for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry due to their diverse pharmacological properties. jchr.orgjchr.org Starting from a substituted pyrimidine like this compound, several strategies can be envisioned to construct fused rings.

One common approach involves introducing a reactive group at the C-5 position, followed by a cyclization reaction with a substituent at the C-4 position. For example, halogenation at C-5 followed by a coupling reaction could introduce a side chain that can then undergo intramolecular cyclization with the carboxamide nitrogen. Another strategy involves transforming the carboxamide itself into a group that can participate in cyclization. For instance, reduction of the carboxamide to an aminomethyl group or conversion to a thioamide could provide the necessary functionality for subsequent ring-closure reactions.

The synthesis of pyrazolo[1,5-a]pyrimidines, for example, can be achieved through the cyclocondensation of aminopyrazoles with 1,3-dielectrophilic reagents. nih.govnih.gov This highlights a general principle where a pyrimidine or its precursor is built by reacting a suitable N-C-N fragment with a C-C-C fragment.

Fused Ring System General Precursor Requirement Example Synthetic Strategy
Pyrido[2,3-d]pyrimidinePyrimidine with functional groups at C4 and C5Condensation of a 5-acyl-4-aminopyrimidine with a ketone.
Thieno[2,3-d]pyrimidinePyrimidine with functional groups at C4 and C5Reaction of a 4-amino-5-cyanopyrimidine with α-haloketones.
Pyrazolo[1,5-a]pyrimidine3-Aminopyrazole (B16455) and a 1,3-dicarbonyl compoundCyclocondensation of 3-aminopyrazole with acetylacetone.
QuinazolineN-aryl amide and a nitrileCycloisomerization after amide activation and nitrile addition. organic-chemistry.org

Structural investigation of these newly synthesized fused systems is typically carried out using a combination of spectroscopic techniques, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, along with elemental analysis to confirm their composition and structure. jchr.orgjchr.org

Ligand Design and Coordination Chemistry Studies with this compound

The structure of this compound makes it an attractive candidate for use as a ligand in coordination chemistry. It possesses multiple potential donor sites for coordination with metal ions:

The two nitrogen atoms of the pyrimidine ring (N1 and N3).

The carbonyl oxygen atom of the carboxamide group.

The nitrogen atom of the carboxamide group.

This multiplicity of binding sites allows the molecule to function as a monodentate, bidentate, or even a bridging ligand, leading to the formation of a variety of coordination complexes, including discrete molecules, coordination polymers, and metal-organic frameworks (MOFs).

The coordination mode would depend on several factors, including the nature of the metal ion (hard vs. soft acid), the counter-ion, and the solvent system used. For example, the pyrimidine ring nitrogens are relatively hard donors and would be expected to coordinate preferentially to hard metal ions. The carboxamide group offers both a hard oxygen donor and a borderline nitrogen donor, allowing for chelation to a single metal center (forming a stable five-membered ring if coordinating through N3 and the carbonyl oxygen) or bridging between two different metal centers. The study of such coordination complexes is essential for developing new materials with interesting magnetic, catalytic, or porous properties.

Future Research Directions and Unexplored Academic Avenues for 2,6 Dimethylpyrimidine 4 Carboxamide

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of pyrimidine (B1678525) carboxamides has seen innovative strategies, yet significant opportunities exist for developing more efficient and selective methods for 2,6-Dimethylpyrimidine-4-carboxamide. Current multi-component reaction (MCR) strategies, while effective, offer avenues for improvement. nih.govcapes.gov.br Future research could focus on palladium-catalyzed oxidative processes that utilize inexpensive and readily available starting materials. nih.govcapes.gov.br A key area for development is the exploration of novel catalysts to improve yields and reduce reaction times. Furthermore, adapting existing methods for synthesizing related pyrimidine derivatives could provide new pathways. For instance, methods involving the condensation of urea (B33335) and 2,4-pentanedione could be optimized for the specific synthesis of the target carboxamide. google.com Similarly, synthetic routes starting from acetonitrile (B52724) or β-enaminones present underexplored possibilities for this specific derivative. mdpi.comorgsyn.orgresearchgate.net

A significant goal would be the development of greener synthetic routes, minimizing the use of hazardous reagents and solvents. This includes exploring solid-phase synthesis techniques and flow chemistry, which could enhance efficiency, scalability, and safety. bohrium.com

Table 1: Potential Synthetic Strategies for Optimization

Strategy Key Precursors/Reagents Potential for Improvement Reference
Palladium-Catalyzed MCR Amidines, Styrene, DMF Catalyst efficiency, substrate scope, atom economy nih.govcapes.gov.br
Condensation Reaction Urea, 2,4-Pentanedione, Sulfuric Acid Reaction conditions, catalyst, yield optimization google.com
Acetonitrile Trimerization Acetonitrile, Potassium Methoxide Selectivity towards the 4-carboxamide derivative orgsyn.org

In-depth Mechanistic Studies of Under-explored Reactions

While plausible mechanisms for the synthesis of pyrimidine carboxamides have been proposed, many aspects remain under-explored. For the palladium-catalyzed four-component synthesis, isotope-labeling experiments have confirmed that N,N-dimethylformamide (DMF) can act as a dual synthon, providing both a carbon atom and the amide group. nih.govcapes.gov.brbohrium.com However, the precise role of the palladium catalyst and the nature of the intermediates require further investigation. The suggestion of a radical pathway, based on the addition of radical scavengers, opens a significant avenue for detailed mechanistic studies using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. bohrium.com

Future research should aim to isolate and characterize key reaction intermediates to provide direct evidence for the proposed pathways. bohrium.com Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model transition states and reaction energy profiles, offering deeper insights into the factors controlling regioselectivity and stereoselectivity. Understanding these mechanisms is crucial for rationally designing more efficient and selective synthetic protocols.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The structural characterization of heterocyclic compounds like this compound can be significantly enhanced by employing advanced spectroscopic techniques. ipb.pt While standard NMR (¹H, ¹³C) and IR spectroscopy are routine, the application of more sophisticated methods could reveal insights into dynamic processes.

Two-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguous assignment of proton, carbon, and even nitrogen resonances. ipb.ptyoutube.com These methods are invaluable for confirming the connectivity within the molecule. For studying through-space interactions and conformational dynamics, techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) could be employed. ipb.pt

Furthermore, the potential for tautomerism in the carboxamide group or protonation/deprotonation equilibria could be investigated using variable-temperature NMR studies and advanced techniques capable of monitoring chemical exchange processes. These studies would provide a more complete picture of the compound's behavior in solution.

Table 2: Advanced Spectroscopic Techniques for Characterization

Technique Information Provided Potential Application for this compound Reference
HMQC/HSQC One-bond C-H or N-H correlations Unambiguous assignment of ¹H and ¹³C signals ipb.ptyoutube.com
HMBC Long-range (2-3 bond) C-H correlations Confirmation of molecular skeleton and substituent placement ipb.ptyoutube.com
ROESY Through-space proton-proton correlations Determination of preferred conformations and spatial relationships ipb.pt

Application of Machine Learning and AI in Predicting Pyrimidine Reactivity and Properties

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to predicting the reactivity and properties of chemical compounds, including pyrimidine derivatives. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, utilizing both Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), have been successfully developed to predict the biological activities of pyrimidines. scirp.org These models can be trained on datasets of known pyrimidine derivatives to predict the properties of novel compounds like this compound. scirp.orgresearchgate.net

Future research could focus on developing bespoke ML models to predict specific characteristics of this compound. For example, AI could be used to predict reaction outcomes, suggesting optimal conditions for its synthesis or subsequent functionalization. preprints.orgacs.org By analyzing vast datasets of chemical reactions, ML algorithms can identify patterns that are not immediately obvious to human researchers, thereby accelerating the discovery of new synthetic routes and applications. arxiv.orgdartmouth.edunih.gov Graph attention neural networks, for instance, have shown high accuracy in predicting chemical reactivity from molecular structures. arxiv.org

Exploration of this compound in Novel Material Science Contexts

The electron-deficient nature of the pyrimidine ring makes its derivatives highly promising for applications in material science, particularly in optoelectronics. alfa-chemistry.com Pyrimidine-based compounds are utilized in organic light-emitting diodes (OLEDs), organic thin-film transistors (OFETs), and organic solar cells. alfa-chemistry.comnih.govrsc.org The π-conjugated system and the presence of nitrogen heteroatoms can be tailored to achieve desired optoelectronic properties. alfa-chemistry.com

A significant unexplored avenue is the investigation of this compound and its derivatives as components in such materials. Research should focus on characterizing its photophysical properties, such as absorption and emission spectra, quantum yields, and Stokes shifts. researchgate.netresearchgate.net The introduction of different substituents on the pyrimidine core or the carboxamide group could finely tune these properties. nih.gov For example, incorporating this moiety into larger D-π-A (donor-pi-acceptor) structures could lead to materials with thermally activated delayed fluorescence (TADF), which are highly efficient emitters in OLEDs. nih.govrsc.org Beyond optoelectronics, its potential use in fluorescent sensors, dyes, and as a corrosion inhibitor presents further research opportunities. researchgate.netmdpi.com

Table 3: Potential Material Science Applications

Application Area Relevant Properties of Pyrimidines Unexplored Avenue for this compound Reference
Organic Light-Emitting Diodes (OLEDs) Electron-deficient nature, tunable emission Use as a host material or as a core for TADF emitters alfa-chemistry.comnih.govrsc.org
Organic Thin-Film Transistors (OFETs) High electron affinity, good film-forming properties Investigation as an n-type semiconductor material alfa-chemistry.com
Fluorescent Probes/Sensors Internal charge transfer upon excitation Development of sensors based on fluorescence quenching/enhancement researchgate.netmdpi.com

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single pot. nih.govwindows.net While MCRs have been developed for the synthesis of pyrimidine carboxamides, an intriguing and unexplored area is the use of this compound itself as a building block in subsequent MCRs. nih.govcapes.gov.brbohrium.com

The functional groups present—the pyrimidine ring and the carboxamide moiety—offer multiple points for reaction. For example, the carboxamide NH could potentially participate as a nucleophile in reactions like the Ugi or Passerini MCRs, provided suitable activation. nih.govmdpi.com The pyrimidine ring itself, while relatively unreactive, could be functionalized prior to an MCR to introduce reactive handles. Research in this area would involve screening this compound in various known MCRs to discover novel transformations and synthesize complex, polycyclic scaffolds that would be difficult to access through traditional multi-step synthesis. nih.gov

Solid-state Reactivity and Transformations of this compound and its Derivatives

The study of chemical reactions in the solid state is a burgeoning field that offers advantages such as high selectivity, reduced solvent waste, and the potential to form products that are inaccessible in solution. The solid-state reactivity of this compound is a completely unexplored academic avenue.

Future research could begin by investigating the crystal packing and intermolecular interactions, such as hydrogen bonding involving the carboxamide group, using single-crystal X-ray diffraction. This understanding is fundamental to predicting and controlling solid-state reactivity. Potential areas of exploration include:

Polymorphism: Investigating whether the compound can exist in different crystalline forms (polymorphs), which may exhibit distinct physical properties and reactivity.

Cocrystal Formation: Exploring the formation of cocrystals with other molecules to modify physical properties or to pre-organize reactants for a solid-state reaction.

Photoreactivity: Studying the effect of UV or visible light on the crystalline material, which could lead to [2+2] cycloadditions or other photochemical transformations, depending on the crystal packing.

Thermal Reactivity: Analyzing the compound's behavior upon heating to explore potential solid-state polymerization, decomposition pathways, or phase transitions.

These investigations could lead to the discovery of novel materials and environmentally benign synthetic methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethylpyrimidine-4-carboxamide with high purity?

  • Methodological Answer : Multi-step synthesis involving condensation of 2,6-dimethylpyrimidine-4-carboxylic acid with ammonia or ammonium derivatives under controlled conditions. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol eluent) is critical. Monitor reaction progress using TLC (Rf ~0.5 in 9:1 chloroform:methanol). For intermediates like methyl 3-amino-2,6-dichloropyridine-4-carboxylate, precursor scoring and heuristic relevance models can optimize synthetic feasibility .

Q. How can spectroscopic characterization resolve structural ambiguities in this compound?

  • Methodological Answer :

  • NMR : Compare 1H^1H NMR chemical shifts (e.g., methyl protons at δ ~2.5 ppm, pyrimidine protons at δ ~8.1 ppm) with computational predictions (DFT-based simulations).
  • IR : Confirm the carboxamide group via N-H stretching (~3350 cm1^{-1}) and C=O (~1660 cm1^{-1}) bands.
  • XRD : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; store in airtight containers at 2–8°C. Refer to SDS guidelines for spill management (neutralize with 5% acetic acid) and waste disposal (incineration). Validate non-medical applications due to incomplete toxicity profiles .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Database Integration : Use REAXYS and PISTACHIO to identify analogous reactions (e.g., pyrimidine ring modifications).
  • DFT Calculations : Optimize transition states (B3LYP/6-31G* level) to assess activation barriers for methyl group substitution.
  • Table : Predicted Reactivity of Substituents
PositionElectrophilicity (eV)Nucleophilic Attack Feasibility
2-CH3_31.45Low
4-CONH2_23.12High

Q. How to address contradictions in crystallographic data for this compound polymorphs?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinning fractions in overlapping diffraction patterns.
  • Hydrogen Bonding : Compare O-H···N interactions in different polymorphs (e.g., dimeric vs. chain motifs) via Mercury 4.0 visualization.
  • Validation : Cross-check with CSD (Cambridge Structural Database) entries for pyrimidine derivatives to identify outliers .

Q. What experimental designs optimize mechanistic studies of this compound in catalytic systems?

  • Methodological Answer :

  • Isotopic Labeling : Use 13C^{13}C-labeled carboxamide to track bond cleavage via 13C^{13}C NMR.
  • Kinetic Profiling : Conduct stopped-flow UV-Vis spectroscopy to measure intermediate formation rates (e.g., pseudo-first-order conditions).
  • Control Experiments : Compare reactivity with 2,6-Dimethylpyrimidine (lacking carboxamide) to isolate electronic effects .

Data Analysis & Validation

Q. How to resolve conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Triangulation : Combine HPLC-MS (high-resolution mass accuracy), 1H^1H-15N^{15}N HMBC NMR, and XRD to confirm structural assignments.
  • Statistical Reliability : Calculate Cronbach’s alpha (>0.7) for replicate measurements to ensure intra-laboratory consistency .

Q. What strategies validate synthetic pathways for novel this compound analogs?

  • Methodological Answer :

  • Retrosynthetic Analysis : Apply Pistachio_Ringbreaker to identify feasible disconnections (e.g., amide bond vs. pyrimidine ring formation).
  • Pilot Surveys : Test small-scale reactions (10–50 mg) under varying conditions (pH, solvent polarity) to optimize yields before scaling up .

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